molecular formula C18H25NO5S B13049870 Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Cat. No.: B13049870
M. Wt: 367.5 g/mol
InChI Key: LMEISTCBSHRITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate: is a complex organic compound with a unique structure. Let’s break it down:

  • It’s important to note that this compound has potential applications due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating reactivity, stereochemistry, and novel synthetic methods.

      Biology: Studying potential biological activity (e.g., enzyme inhibition, receptor binding).

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anti-inflammatory).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

      Targets: The compound may interact with enzymes, receptors, or cellular components.

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C18H25NO5S

    Molecular Weight

    367.5 g/mol

    IUPAC Name

    ethyl 2-[(4-methylphenyl)sulfonylamino]-2-(2-prop-2-enyloxolan-3-yl)acetate

    InChI

    InChI=1S/C18H25NO5S/c1-4-6-16-15(11-12-24-16)17(18(20)23-5-2)19-25(21,22)14-9-7-13(3)8-10-14/h4,7-10,15-17,19H,1,5-6,11-12H2,2-3H3

    InChI Key

    LMEISTCBSHRITR-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C(C1CCOC1CC=C)NS(=O)(=O)C2=CC=C(C=C2)C

    Origin of Product

    United States

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